5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde
Overview
Description
5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde: is a chemical compound with the molecular formula C10H10F2N2O and a molecular weight of 212.2 g/mol . This compound features a pyrrolidine ring substituted with two fluorine atoms and a picolinaldehyde moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde typically involves the reaction of 3,3-difluoropyrrolidine with picolinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-(3,3-Difluoropyrrolidin-1-yl)picolinic acid.
Reduction: Formation of 5-(3,3-Difluoropyrrolidin-1-yl)picolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving aldehyde groups .
Medicine: The fluorine atoms in the compound can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
- 5-(3,3-Difluoropyrrolidin-1-yl)pyridine-2-carbaldehyde
- 5-(3,3-Difluoropyrrolidin-1-yl)benzaldehyde
- 5-(3,3-Difluoropyrrolidin-1-yl)thiophene-2-carbaldehyde
Comparison: Compared to these similar compounds, 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde is unique due to the presence of the picolinaldehyde moiety, which can participate in additional interactions and reactions. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-(3,3-difluoropyrrolidin-1-yl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-10(12)3-4-14(7-10)9-2-1-8(6-15)13-5-9/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPDFJGKRVXEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CN=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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